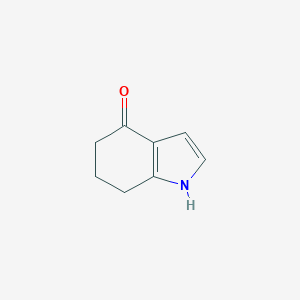

1,5,6,7-Tetrahydro-4H-indol-4-one

Descripción general

Descripción

1,5,6,7-Tetrahydro-4H-indol-4-one is a versatile organic compound with the molecular formula C8H9NO. It is also known as 4,5,6,7-tetrahydro-4-oxoindole. This compound is a significant structural motif in medicinal chemistry, often used as an indole mimetic containing a substantial amount of sp3-hybridized carbon atoms. The nonplanar structure of the cyclohexene moiety in this indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetrahydro-4H-indol-4-one can be synthesized through various methods, including:

Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the reaction of cyclohexane-1,3-diones with α-halogenoketones and primary amines under specific conditions.

Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is another common synthetic route.

Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This reaction often uses solvents and can be enhanced by microwave irradiation, leading to the functionalization of position 7 of the indole ring system.

Industrial Production Methods

Industrial production methods for this compound typically involve the optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction. The classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage are often employed .

Análisis De Reacciones Químicas

Types of Reactions

1,5,6,7-Tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Halogenating Agents: Such as iodine or bromine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex pharmaceutical compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1,5,6,7-Tetrahydro-4H-indol-4-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for drugs targeting neurological disorders such as schizophrenia and anxiety.

Key Pharmaceutical Applications

- GABA Receptor Agonists : Compounds derived from this indole analog have been shown to enhance GABA receptor activity, which is vital for treating anxiety and seizure disorders .

- SIRT2 Inhibitors : It acts as a selective inhibitor of SIRT2 sirtuins, which are involved in various cellular processes including metabolism and neurodegeneration.

- Anticancer Agents : Derivatives have exhibited promising antitumor activity against various cancer cell lines .

Natural Product Synthesis

The compound is utilized as a versatile building block in the synthesis of complex natural products. Its ability to undergo cyclization reactions facilitates the creation of diverse organic molecules found in nature.

Biological Research

Researchers employ this compound to investigate its effects on cellular processes. This includes studying enzyme binding and molecular interactions that are critical for understanding drug mechanisms.

Biological Activities

- Neuropharmacological Effects : Studies indicate that derivatives can exhibit neuroprotective properties in models of anxiety and depression .

- Antitumor Activity : A derivative was tested against breast cancer cells (MCF-7), showing an IC50 value of approximately 15 μM, indicating significant potency .

Material Science

The compound is explored for potential applications in developing new materials. Its unique chemical properties make it suitable for use in coatings and polymers.

Material Applications

- Development of specialized coatings that require specific chemical properties.

- Use in polymers that benefit from enhanced thermal and mechanical stability.

Agrochemical Formulations

Research is ongoing into the use of this compound in agrochemicals. Its potential to improve crop protection agents could lead to more effective agricultural products.

Case Studies

Several case studies highlight the efficacy of derivatives of this compound:

- Antitumor Activity : A derivative demonstrated potent antitumor effects against multiple cancer cell lines.

- Neuroprotective Effects : In vivo studies showed significant anxiolytic effects comparable to established treatments.

- Mechanistic Insights : Research using cyclic voltammetry revealed the compound's ability to generate reactive oxygen species (ROS), contributing to its biological activity.

Mecanismo De Acción

The mechanism of action of 1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The nonplanar structure of the cyclohexene moiety allows for optimal binding to enzyme active sites, enhancing its efficacy as a drug precursor. The compound’s reactivity with pyrrole and cyclohexenone fragments makes it a valuable building block in the synthesis of physiologically active structures .

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-Tetrahydroindole: Another indole derivative with similar structural features.

Indole-3-carboxaldehyde: A related compound used in various chemical syntheses.

Uniqueness

1,5,6,7-Tetrahydro-4H-indol-4-one is unique due to its nonplanar cyclohexene moiety, which enhances its binding affinity to enzyme active sites and increases its solubility. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Actividad Biológica

1,5,6,7-Tetrahydro-4H-indol-4-one (also known as 4,5,6,7-tetrahydroindol-4-one) is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound serves as a structural motif in various pharmacologically active agents and has been investigated for its anticancer properties, neuropharmacological effects, and other biological activities.

The molecular formula of this compound is with a molecular weight of 137.16 g/mol. It is characterized by a bicyclic structure that includes a saturated indole ring. The compound's synthesis often involves cyclization reactions of appropriate precursors, leading to derivatives with varied biological profiles.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its analogs' cytotoxicity on human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29), revealing that certain derivatives showed marked antiproliferative effects in a dose-dependent manner. Notably, compounds containing electron-donating groups displayed enhanced reactive oxygen species (ROS) generation and subsequent cytotoxicity .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | ER-mediated pathway |

| Compound B | MDA-MB 231 | 20 | ROS-induced apoptosis |

| Compound C | A2058 | 25 | Inhibition of cell proliferation |

| Compound D | HT-29 | 30 | Induction of oxidative stress |

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. For instance, it has been noted to act as a selective agonist for the serotonin receptor subtype 5-HT1A. This activity suggests potential applications in treating mood disorders and anxiety .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods including cyclization reactions involving β-hydroxy ketones and cyclic enaminones. The structure-activity relationship studies indicate that modifications on the indole ring can significantly influence the biological activity of the resulting compounds. For example, substituents that enhance electron donation have been linked to increased ROS generation and improved anticancer efficacy .

Table 2: Synthesis Methods for this compound

| Method | Yield (%) | Key Features |

|---|---|---|

| Cyclization with enaminones | 60 | Regioselective formation |

| Microwave-assisted synthesis | 70 | Rapid reaction times |

| Ball milling techniques | 62 | Eco-friendly approach |

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives:

- Antitumor Activity : A derivative was tested against a panel of cancer cell lines and showed an IC50 value of approximately 15 μM against breast cancer cells (MCF-7), indicating potent antitumor activity .

- Neuroprotective Effects : In animal models of anxiety and depression, compounds derived from tetrahydroindoles exhibited significant anxiolytic effects comparable to standard treatments .

- Mechanistic Insights : Studies utilizing cyclic voltammetry have provided insights into the redox behavior of these compounds and their ability to generate ROS upon activation in cellular environments .

Propiedades

IUPAC Name |

1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASJZXHXXNEULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299633 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-86-4 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13754-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5,6,7-Tetrahydro-4H-indol-4-one?

A1: The molecular formula is C8H9NO, and its molecular weight is 135.16 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: Various spectroscopic techniques can be employed, including:

Q3: What are some synthetic routes to 1,5,6,7-Tetrahydro-4H-indol-4-ones?

A3: Several synthetic approaches have been explored, including:

- Staudinger-Aza-Wittig reaction: This method utilizes 1,3-dicarbonyl compounds and 2-azido-1,1-diethoxyethane. [, ]

- Bicyclization of isocyanides: Alkenoyl bis(ketene dithioacetals) react with tosylmethyl isocyanide to yield these compounds. [, ]

- Reactions with α-bromo ketones and α,β-unsaturated ketones: N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane reacts with these ketones to afford substituted 1,5,6,7-tetrahydro-4H-indol-4-ones. []

- Multicomponent reactions: One-pot reactions involving arylglyoxals, 1,3-cyclohexanedione, and ammonium acetate in water have been reported. [, ]

Q4: How does the reactivity of 1,5,6,7-tetrahydro-4H-indol-4-ones differ from that of tetrahydro-4H-indazol-4-ones?

A4: While both compounds share structural similarities, 1,5,6,7-tetrahydro-4H-indol-4-ones exhibit distinct reactivity in Beckmann and Schmidt rearrangements. The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones undergo these rearrangements with different migratory aptitudes compared to their indazole counterparts, resulting in isomeric lactams. []

Q5: Can 1,5,6,7-tetrahydro-4H-indol-4-ones be halogenated?

A5: Yes, direct α-iodination of this compound has been achieved using elemental iodine in the presence of SelectfluorF-TEDA-BF4. [, ]

Q6: Does this compound exhibit polymorphism?

A6: Yes, several derivatives of this compound have been found to exist in different polymorphic forms. These polymorphs often arise from variations in crystallization conditions and involve subtle differences in intermolecular interactions, such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and F⋯F interactions. [, ]

Q7: What are the potential biological applications of this compound derivatives?

A7: Derivatives of this compound have shown promise as:

- Aurora A kinase inhibitors: These enzymes play a crucial role in cell division, making them attractive targets for anticancer drugs. []

- 5-HT1A receptor agonists: These receptors are involved in mood regulation, and agonists have potential applications in treating anxiety and depression. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A8: Yes, 3D-QSAR studies, including CoMFA and CoMSIA, have been employed to understand the structural features essential for the activity of this compound derivatives as Aurora A kinase inhibitors. These studies help to identify key pharmacophoric elements and guide the design of novel inhibitors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.